molecular formula C8H6BrNO B2880435 2-(3-Bromophenyl)-2-hydroxyacetonitrile CAS No. 71412-88-9

2-(3-Bromophenyl)-2-hydroxyacetonitrile

Cat. No.: B2880435
CAS No.: 71412-88-9
M. Wt: 212.046
InChI Key: UQYDMAISSWIIRF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-hydroxyacetonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of acetonitrile, where the hydrogen atoms are substituted by a 3-bromophenyl group and a hydroxyl group

Scientific Research Applications

2-(3-Bromophenyl)-2-hydroxyacetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-hydroxyacetonitrile typically involves the reaction of 3-bromobenzaldehyde with cyanide sources under basic conditions. One common method is the reaction of 3-bromobenzaldehyde with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then converted to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer cyanide sources and environmentally friendly solvents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 2-(3-Bromophenyl)-2-oxoacetonitrile.

    Reduction: 2-(3-Bromophenyl)-2-aminoacetonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-hydroxyacetonitrile: Similar structure but with the bromine atom at the 4-position.

    2-(3-Chlorophenyl)-2-hydroxyacetonitrile: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Bromophenyl)-2-oxoacetonitrile: Oxidized form of the compound.

Uniqueness

2-(3-Bromophenyl)-2-hydroxyacetonitrile is unique due to the presence of both a bromine atom and a hydroxyl group, which can participate in a variety of chemical reactions. This makes it a versatile intermediate for the synthesis of diverse organic compounds.

Properties

IUPAC Name

2-(3-bromophenyl)-2-hydroxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYDMAISSWIIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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